4-Isopropoxy-2-(pyrrolidin-1-yl)aniline
Description
4-Isopropoxy-2-(pyrrolidin-1-yl)aniline is a substituted aniline derivative featuring a pyrrolidine ring at the 2-position and an isopropoxy group at the 4-position of the benzene ring. The compound’s structure combines electron-donating substituents (pyrrolidine and isopropoxy groups) that influence its electronic and steric properties, making it relevant for applications in medicinal chemistry, materials science, and synthetic intermediates.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-propan-2-yloxy-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C13H20N2O/c1-10(2)16-11-5-6-12(14)13(9-11)15-7-3-4-8-15/h5-6,9-10H,3-4,7-8,14H2,1-2H3 |
InChI Key |
UIOPNZJGHURFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-(pyrrolidin-1-yl)aniline typically involves the reaction of 4-isopropoxyaniline with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for 4-Isopropoxy-2-(pyrrolidin-1-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-2-(pyrrolidin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy or pyrrolidinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable nucleophile and a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted aniline derivatives.
Scientific Research Applications
4-Isopropoxy-2-(pyrrolidin-1-yl)aniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Isopropoxy-2-(pyrrolidin-1-yl)aniline with key analogs, emphasizing structural variations, physicochemical properties, and synthesis methods.
*Calculated based on molecular formula.
Structural and Electronic Effects
- Pyrrolidine Position : The 2-pyrrolidine substituent in the target compound contrasts with analogs like 3-Fluoro-2-(pyrrolidin-1-yl)aniline , where the pyrrolidine’s position adjacent to a fluorine atom alters electronic density and reactivity .
- Oxygen-Containing Groups : The isopropoxy group in the target compound provides steric hindrance and polarity, differing from 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline , where an ethoxy linker increases conformational flexibility .
- Halogen vs. Alkoxy Substituents : Fluorine in 3-Fluoro-2-(pyrrolidin-1-yl)aniline enhances electrophilicity for cross-coupling reactions, whereas isopropoxy groups may stabilize charge transfer in polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
